

Pyrisoxazole: A Technical Guide to a Novel Demethylation Inhibitor Fungicide

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Compound of Interest

Compound Name: *Pyrisoxazole*

Cat. No.: *B1245146*

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Abstract

Pyrisoxazole is a novel demethylation inhibitor (DMI) fungicide belonging to the pyridine subgroup, demonstrating high efficacy against a broad spectrum of phytopathogenic fungi, particularly within the Ascomycota and Basidiomycota phyla.[1] Its mechanism of action involves the specific inhibition of sterol 14 α -demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] This disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth. This technical guide provides an in-depth overview of **Pyrisoxazole**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Chemical Structure and Properties

Pyrisoxazole, with the chemical name 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine, is a synthetic fungicide with the development code SYP-Z048.[3][4] It possesses two chiral centers, resulting in four stereoisomers. Research has shown that the biological activity of racemic **Pyrisoxazole** is primarily attributed to the (3S,5R)-isomer, which exhibits significantly higher fungicidal activity compared to the other three isomers.

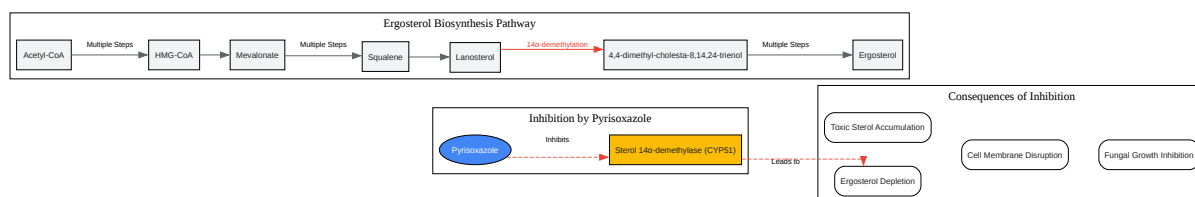
Table 1: Chemical and Physical Properties of **Pyrisoxazole**

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₇ ClN ₂ O	[4]
Molecular Weight	288.77 g/mol	[3]
CAS Number	847749-37-5	[3]
Mode of Action	Sterol Biosynthesis Inhibitor (SBI), Class G1	[4]
FRAC Code	3	[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Pyrisoxazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14 α -demethylase (encoded by the CYP51 gene). This enzyme is a key catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron in the active site of CYP51, **Pyrisoxazole** effectively blocks its catalytic activity. This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14 α -methylated sterol precursors. The disruption of sterol composition alters the physical properties of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the cessation of fungal growth.



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Caption: Mechanism of **Pyrisoxazole** action on the fungal ergosterol biosynthesis pathway.

Quantitative Efficacy Data

Pyrisoxazole has demonstrated significant in vitro and in vivo activity against a wide range of economically important plant pathogens.

In Vitro Fungicidal Activity

The in vitro efficacy of **Pyrisoxazole** is typically determined by calculating the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of a target fungus.

Table 2: In Vitro Efficacy (EC₅₀) of **Pyrisoxazole** against Various Phytopathogenic Fungi

Fungal Pathogen	Disease	EC ₅₀ (µg/mL)	Reference
Sclerotinia sclerotiorum	White Mold	0.0214 - 0.5443 (mean: 0.2329)	[5]
Colletotrichum scovillei	Anthracnose	0.1986 (mycelial growth)	[6][7]
0.0147 (appressorium formation)	[6][7]		
0.0269 (appressorium diameter)	[6][7]		
Botrytis cinerea	Gray Mold	0.022 - 0.734 (mean: 0.151)	[8]
Monilinia fructicola	Brown Rot	0.013 (mycelial growth)	[1][9]
0.007 (germ tube elongation)	[1][9]		
Various Ascomycota and Basidiomycota	Various Diseases	0.008 - 1.140	[1][9]
Oomycota	Various Diseases	> 100	[1][9]

In Vivo Protective and Curative Activity

Field and greenhouse trials have confirmed the protective and curative properties of **Pyrisoxazole**.

Table 3: In Vivo Efficacy of **Pyrisoxazole** in Field Trials

Crop	Disease	Pathogen	Application Rate (g a.i./ha)	Efficacy (%)	Reference
Chili	Anthracnose	Colletotrichum scovillei	180	75.6 (Preventive)	[6]
180	71.3 (Curative)	[6]			
120	67.8 (Curative)	[6]			
Peach	Brown Rot	Monilinia fructicola	-	Efficacious control	[1][9]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy and mechanism of action of **Pyrisoxazole**.

Mycelial Growth Inhibition Assay

This assay determines the in vitro fungicidal activity of a compound by measuring the inhibition of fungal mycelial growth.

Protocol:

- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) and amend it with a series of concentrations of **Pyrisoxazole** dissolved in a suitable solvent (e.g., acetone or DMSO). A control plate with the solvent alone should also be prepared.
- **Inoculation:** Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each fungicide-amended and control PDA plate.
- **Incubation:** Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - $\text{Inhibition (\%)} = [(DC - DT) / DC] \times 100$
 - Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.
- **EC₅₀ Determination:** Use probit analysis or other statistical software to calculate the EC₅₀ value from the dose-response curve.

Spore Germination and Appressorium Formation Assay

This assay assesses the effect of the fungicide on the early stages of fungal infection.

Protocol:

- **Spore Suspension Preparation:** Harvest spores from a mature fungal culture and suspend them in sterile distilled water. Adjust the spore concentration to a desired level (e.g., 1×10^5 spores/mL) using a hemocytometer.
- **Treatment:** Mix the spore suspension with different concentrations of **Pyrisoxazole**. An untreated control should be included.
- **Incubation:** Place droplets of the treated and control spore suspensions on a hydrophobic surface (e.g., a glass slide or coverslip) and incubate in a moist chamber at the appropriate temperature.
- **Microscopic Observation:** At different time points (e.g., 6, 12, 24 hours), observe the spores under a microscope.
- **Data Analysis:** Determine the percentage of spore germination and appressorium formation by counting at least 100 spores per replicate for each treatment.

Fungal Sterol Analysis by HPLC

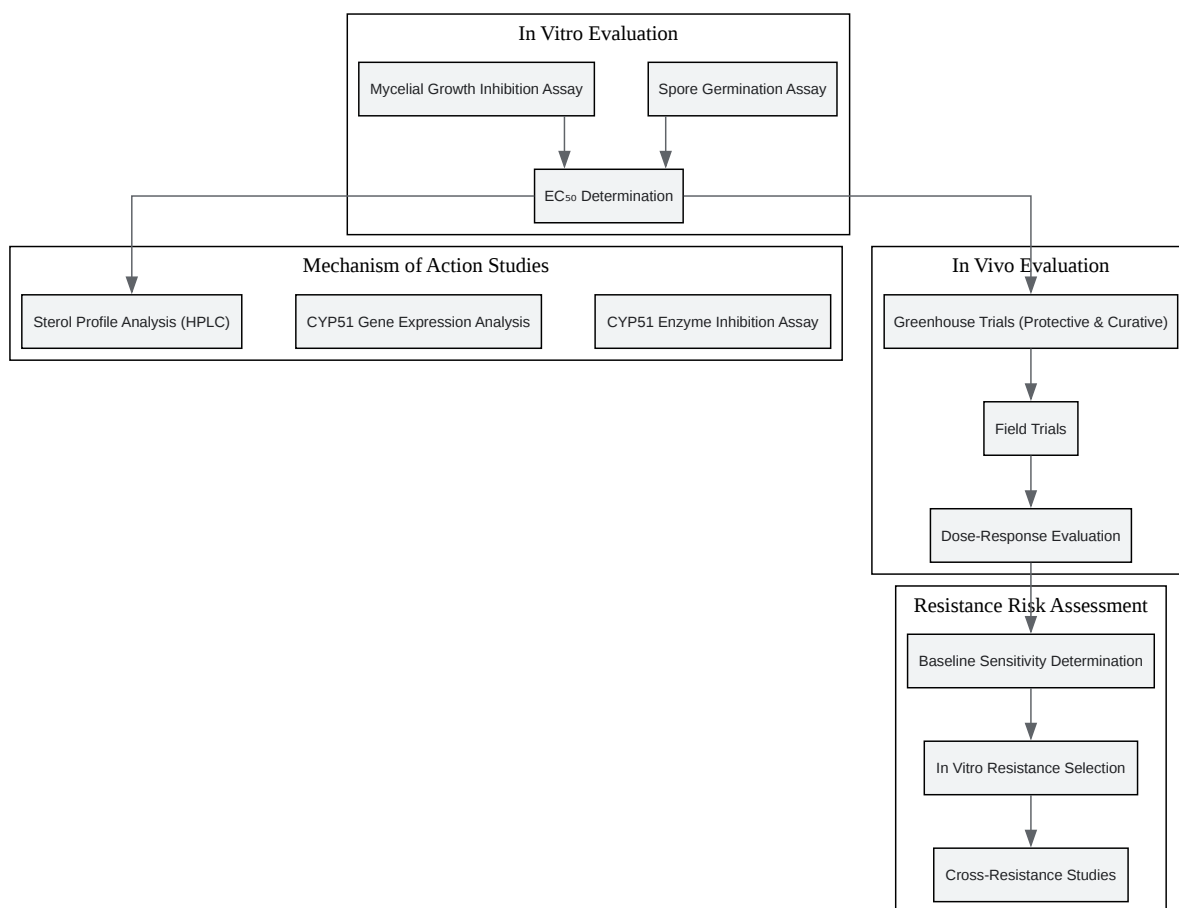
This method is used to confirm the inhibition of ergosterol biosynthesis by analyzing the sterol composition of fungal cells treated with the fungicide.

Protocol:

- Fungal Culture and Treatment: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) with and without a sublethal concentration of **Pyrisoxazole**.
- Mycelial Harvest: Harvest the fungal mycelia by filtration and wash with sterile distilled water.
- Saponification and Extraction:
 - Saponify the mycelia with an alcoholic potassium hydroxide solution to release the sterols.
 - Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether.
- HPLC Analysis:
 - Evaporate the solvent and redissolve the sterol extract in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set at 282 nm for ergosterol).
 - Use an isocratic mobile phase, such as methanol or a mixture of methanol and acetonitrile.
- Data Interpretation: Compare the chromatograms of the treated and untreated samples. A reduction in the ergosterol peak and the appearance of new peaks corresponding to accumulated sterol precursors in the treated sample confirm the inhibition of ergosterol biosynthesis.

Visualizations of Workflows and Relationships

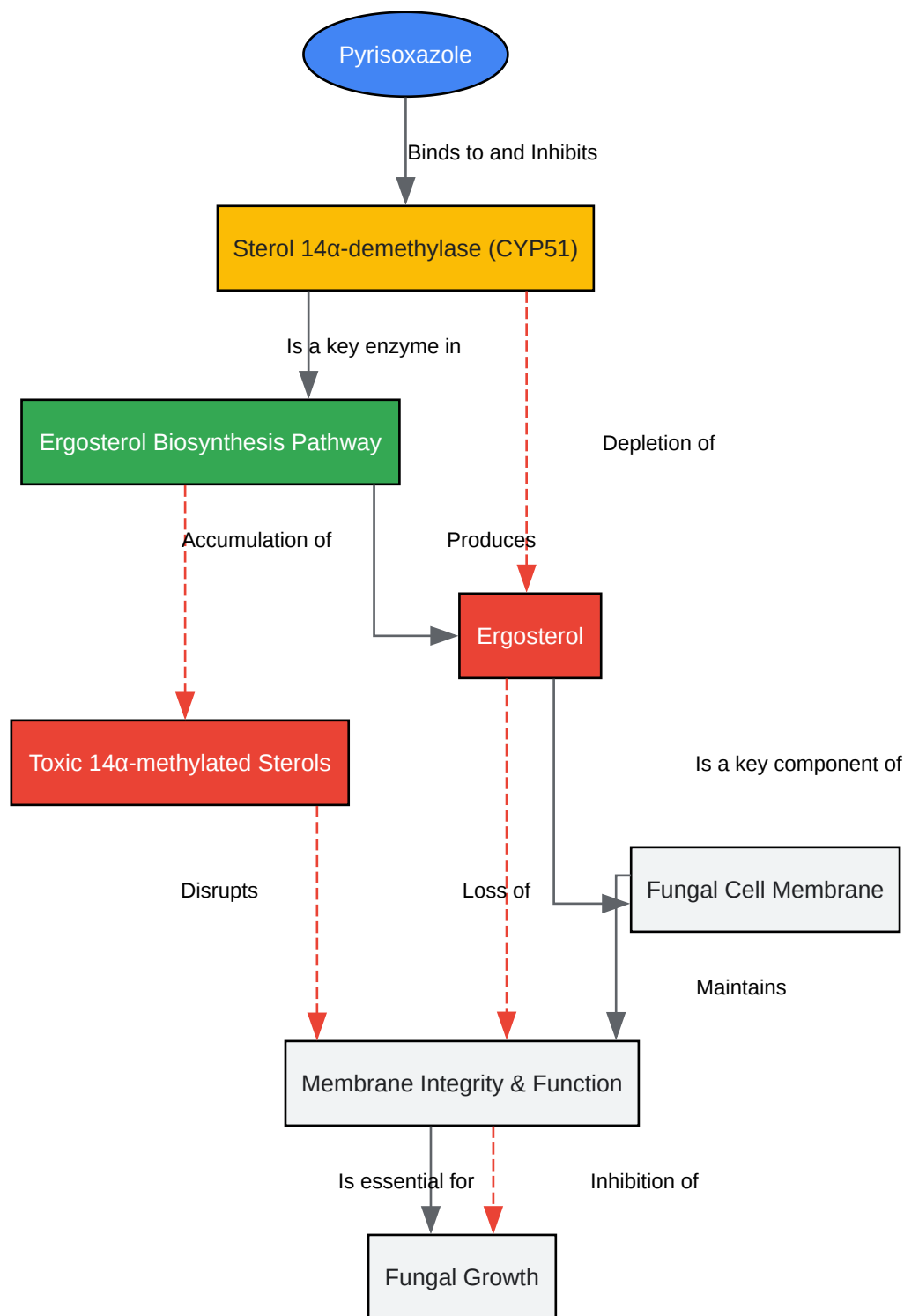
Experimental Workflow for DMI Fungicide Evaluation



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Caption: A typical experimental workflow for the comprehensive evaluation of a DMI fungicide like **Pyrisoxazole**.

Logical Relationships in Pyrisoxazole's Antifungal Action



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Caption: Logical flow diagram illustrating the cascade of events following **Pyrisoxazole** application.

Resistance Management

As with other single-site mode-of-action fungicides, there is a risk of resistance development to **Pyrisoxazole**. The primary mechanisms of resistance to DMI fungicides include:

- Target site modification: Point mutations in the CYP51 gene can reduce the binding affinity of **Pyrisoxazole** to the enzyme.
- Target overexpression: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring higher concentrations of the fungicide for effective inhibition.
- Efflux pump overexpression: Overexpression of membrane transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

To mitigate the risk of resistance, it is recommended to use **Pyrisoxazole** in rotation or in mixtures with fungicides that have different modes of action. Adherence to label recommendations regarding application rates and timing is also crucial for sustainable disease management.

Conclusion

Pyrisoxazole is a potent and effective DMI fungicide with a broad spectrum of activity against key fungal plant pathogens. Its specific inhibition of sterol 14 α -demethylase provides a well-defined mechanism of action. The comprehensive data on its efficacy, coupled with established experimental protocols for its evaluation, make **Pyrisoxazole** a valuable tool for researchers and professionals in the field of crop protection and drug development. Prudent resistance management strategies will be essential to ensure the long-term effectiveness of this important fungicide.

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References

- 1. Activity of the novel fungicide SYP-Z048 against plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrisoxazole | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrisoxazole (Ref: SYP 48) [sitem.herts.ac.uk]
- 5. Pharmacological characteristics of the novel fungicide pyrisoxazole against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. effect-of-pyrisoxazole-on-colletotrichum-scovillei-infection-and-anthracnose-on-chili - Ask this paper | Bohrium [bohrium.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
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